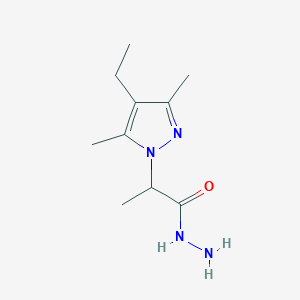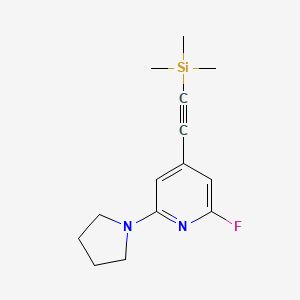
2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide
Descripción general
Descripción
2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide is a compound belonging to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Mecanismo De Acción
Target of Action
Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Mode of Action
For instance, some pyrazoline derivatives have been found to inhibit the activity of acetylcholinesterase (AChE), a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .
Biochemical Pathways
For example, they can affect the production of reactive oxygen species (ROS), which are produced by cells through their routine metabolic pathways .
Pharmacokinetics
A related compound was found to have high solubility in saline at ph 7, a long dissociation half-life, and pharmacokinetic properties commensurate with inhaled dosing by nebulization .
Result of Action
Related pyrazole derivatives have been found to exhibit neurotoxic potentials, affecting the activity of acetylcholinesterase (ache) and the level of malondialdehyde (mda) in the brain .
Action Environment
It’s known that the biological activity of pyrazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific biological environment .
Métodos De Preparación
The synthesis of 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide typically involves the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds . A common synthetic route includes the reaction of 4-ethyl-3,5-dimethyl-1H-pyrazole with propanohydrazide under reflux conditions in the presence of a suitable solvent such as ethanol . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at positions activated by electron-withdrawing groups. Common reagents include halogens and alkylating agents.
Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex heterocyclic systems.
Aplicaciones Científicas De Investigación
2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide has several applications in scientific research:
Comparación Con Compuestos Similares
Similar compounds to 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide include other pyrazole derivatives such as:
3,5-Dimethyl-1H-pyrazole: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
4-Ethyl-3,5-dimethyl-1H-pyrazole: Similar in structure but lacks the propanohydrazide moiety, affecting its reactivity and applications.
1-Phenyl-3,5-dimethyl-1H-pyrazole: Used in medicinal chemistry for its biological activities.
Propiedades
IUPAC Name |
2-(4-ethyl-3,5-dimethylpyrazol-1-yl)propanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c1-5-9-6(2)13-14(7(9)3)8(4)10(15)12-11/h8H,5,11H2,1-4H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJDUEUYMKEJIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N(N=C1C)C(C)C(=O)NN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















